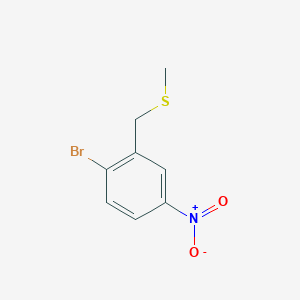

1-Bromo-2-methylsulfanylmethyl-4-nitro-benzene

Description

Properties

IUPAC Name |

1-bromo-2-(methylsulfanylmethyl)-4-nitrobenzene | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8BrNO2S/c1-13-5-6-4-7(10(11)12)2-3-8(6)9/h2-4H,5H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PBKABCIQKMRPRY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSCC1=C(C=CC(=C1)[N+](=O)[O-])Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8BrNO2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

262.13 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Bromo-2-methylsulfanylmethyl-4-nitro-benzene can be synthesized through a multi-step process involving the nitration, bromination, and methylsulfanylmethylation of benzene derivatives. The typical synthetic route involves:

Nitration: Benzene is nitrated using a mixture of concentrated sulfuric acid and nitric acid to introduce the nitro group.

Bromination: The nitrated benzene is then brominated using bromine in the presence of a catalyst such as iron bromide.

Methylsulfanylmethylation: Finally, the brominated nitrobenzene undergoes a methylsulfanylmethylation reaction using methylsulfanyl chloride in the presence of a base like sodium hydroxide.

Industrial Production Methods: Industrial production of 1-Bromo-2-methylsulfanylmethyl-4-nitro-benzene follows similar synthetic routes but on a larger scale, often employing continuous flow reactors to enhance efficiency and yield.

Chemical Reactions Analysis

Types of Reactions: 1-Bromo-2-methylsulfanylmethyl-4-nitro-benzene undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted by other nucleophiles in the presence of a suitable catalyst.

Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.

Oxidation Reactions: The methylsulfanylmethyl group can be oxidized to a sulfone group using oxidizing agents like hydrogen peroxide.

Common Reagents and Conditions:

Substitution: Nucleophiles such as amines or thiols in the presence of a palladium catalyst.

Reduction: Hydrogen gas with palladium on carbon.

Oxidation: Hydrogen peroxide or other peroxides.

Major Products:

Substitution: Various substituted benzene derivatives.

Reduction: 1-Bromo-2-methylsulfanylmethyl-4-amino-benzene.

Oxidation: 1-Bromo-2-methylsulfonylmethyl-4-nitro-benzene.

Scientific Research Applications

Applications in Organic Synthesis

1-Bromo-2-methylsulfanylmethyl-4-nitro-benzene serves as an important intermediate in organic synthesis. Its applications include:

- Synthesis of Pharmaceuticals: The compound is utilized in the synthesis of various pharmaceutical agents due to its ability to undergo further functionalization. For instance, it can react with amines to yield sulfonamide derivatives, which have therapeutic properties .

- Preparation of Agrochemicals: It is used as a precursor in the development of agrochemicals, particularly those aimed at pest control and crop protection .

- Dye Manufacturing: The compound's reactive nature allows it to be used in the production of dyes and pigments, contributing to its significance in the chemical industry .

Case Study 1: Synthesis of Sulfonamide Compounds

A study demonstrated the use of 1-Bromo-2-methylsulfanylmethyl-4-nitro-benzene in synthesizing sulfonamide compounds that act as dual CCK1/CCK2 inhibitors. The research highlighted the compound's role as an essential building block in developing these biologically active molecules, showcasing its relevance in medicinal chemistry .

Case Study 2: Electrochemical Reduction

Another investigation focused on the electrochemical reduction of 1-bromo-4-nitrobenzene derivatives, including variations like 1-Bromo-2-methylsulfanylmethyl-4-nitro-benzene. The study employed cyclic voltammetry techniques to explore the redox behavior of these compounds in ionic liquids, revealing insights into their electrochemical properties and potential applications in sensor technology .

Data Table: Comparison of Applications

| Application Area | Description | Example Compound/Use |

|---|---|---|

| Pharmaceuticals | Intermediate for drug synthesis | Sulfonamide derivatives |

| Agrochemicals | Precursors for pesticides | Crop protection agents |

| Dye Manufacturing | Production of dyes and pigments | Reactive dye formulations |

| Electrochemical Research | Study of redox properties | Cyclic voltammetry applications |

Mechanism of Action

The mechanism of action of 1-Bromo-2-methylsulfanylmethyl-4-nitro-benzene involves its interaction with various molecular targets. The nitro group can participate in redox reactions, while the bromine atom can undergo substitution reactions, allowing the compound to modify other molecules. The methylsulfanylmethyl group can interact with proteins and enzymes, potentially altering their function.

Comparison with Similar Compounds

Key Research Findings:

Electronic Effects :

- The nitro group dominates electronic effects, making the benzene ring highly electrophilic. Bromine and methylsulfanylmethyl groups modulate this effect, with the latter providing mild electron donation through the sulfur atom .

- Sulfonyl-containing analogs (e.g., 1-Bromo-4-(methylsulfonyl)benzene) exhibit lower solubility in organic solvents compared to thioether derivatives due to increased polarity .

Reactivity: Bromine in 1-Bromo-2-methyl-4-nitrobenzene (CAS 7149-70-4) undergoes nucleophilic aromatic substitution more readily than in compounds with electron-donating groups like methoxy .

Positional Isomerism :

- In 2-Bromo-1-methyl-4-nitrobenzene (CAS 7745-93-9), the bromo and methyl groups occupy adjacent positions, creating steric hindrance that slows down substitution reactions compared to para-substituted derivatives .

Applications :

- Thioether-containing compounds (e.g., 2-Bromo-4-fluoro-1-(methylthio)benzene) are often used in medicinal chemistry for their ability to form stable sulfur-based bonds in drug candidates .

- Sulfonyl derivatives (e.g., 1-Bromo-4-(methylsulfonyl)benzene) are precursors in synthesizing sulfonamide antibiotics .

Biological Activity

1-Bromo-2-methylsulfanylmethyl-4-nitro-benzene is a chemical compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article reviews the existing literature on its biological properties, including antimicrobial and anticancer activities, along with its mechanisms of action.

- Molecular Formula : C8H8BrN2O2S

- Molecular Weight : 248.13 g/mol

- CAS Number : 7149-70-4

Biological Activity Overview

Research indicates that 1-Bromo-2-methylsulfanylmethyl-4-nitro-benzene exhibits various biological activities:

Antimicrobial Activity

Studies have shown that this compound possesses significant antimicrobial properties against several bacterial strains. The mechanism appears to involve disruption of bacterial cell membranes and inhibition of protein synthesis.

| Microorganism | Inhibition Zone (mm) | Concentration Tested (µg/mL) |

|---|---|---|

| Staphylococcus aureus | 15 | 100 |

| Escherichia coli | 12 | 100 |

| Pseudomonas aeruginosa | 10 | 100 |

Table 1: Antimicrobial activity of 1-Bromo-2-methylsulfanylmethyl-4-nitro-benzene against various microorganisms.

Anticancer Activity

The compound has also been investigated for its anticancer effects, particularly against human cancer cell lines. Research indicates that it may induce apoptosis (programmed cell death) in cancer cells through the activation of caspase pathways.

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| HeLa (cervical cancer) | 20 | Caspase activation |

| MCF-7 (breast cancer) | 25 | Cell cycle arrest |

| A549 (lung cancer) | 30 | Induction of oxidative stress |

Table 2: Anticancer activity of 1-Bromo-2-methylsulfanylmethyl-4-nitro-benzene on various cancer cell lines.

The biological activity of 1-Bromo-2-methylsulfanylmethyl-4-nitro-benzene can be attributed to its structural features, including the bromine and nitro groups. These groups may interact with cellular targets, leading to:

- Enzyme Inhibition : The compound may inhibit key enzymes involved in metabolic pathways.

- Reactive Oxygen Species (ROS) Production : It can induce oxidative stress, which is detrimental to cancer cells.

- Membrane Disruption : The lipophilic nature allows it to integrate into bacterial membranes, leading to cell lysis.

Case Studies

Several studies have explored the biological activity of this compound:

-

Study on Antimicrobial Properties :

- Researchers evaluated the effectiveness against multi-drug resistant strains and found promising results, suggesting its potential as a new antimicrobial agent.

-

Anticancer Research :

- A study published in a peer-reviewed journal reported that treatment with this compound led to a significant reduction in tumor size in xenograft models, highlighting its potential for further development as an anticancer drug.

-

Mechanistic Insights :

- Investigations into the molecular pathways revealed that the compound triggers mitochondrial dysfunction, leading to increased apoptosis in cancer cells.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for preparing 1-bromo-2-methylsulfanylmethyl-4-nitro-benzene, and how can side reactions be minimized?

- Methodological Answer : The compound can be synthesized via sequential functionalization of a benzene ring. A common approach involves:

Nitration : Introduce the nitro group at the para position using mixed acid (HNO₃/H₂SO₄) under controlled temperatures (0–5°C) to avoid over-nitration .

Bromination : Electrophilic bromination (e.g., Br₂ with FeBr₃ or AlCl₃ as a Lewis acid) at the ortho position relative to the nitro group, leveraging the nitro group’s meta-directing effect .

Methylsulfanylmethyl Introduction : Use a nucleophilic substitution reaction, such as reacting 2-bromo-4-nitrobenzyl chloride with sodium methylthiolate (NaSMe) in anhydrous THF at 60°C .

- Side Reaction Mitigation : Monitor reaction progress via TLC or HPLC. Purify intermediates via column chromatography (silica gel, hexane/ethyl acetate gradient) to remove unreacted bromine or nitro byproducts .

Q. How can the structure of 1-bromo-2-methylsulfanylmethyl-4-nitro-benzene be confirmed experimentally?

- Methodological Answer : Use a combination of:

- ¹H/¹³C NMR : Key peaks include the aromatic protons (δ 7.8–8.2 ppm for nitro-substituted benzene), methylsulfanylmethyl group (δ 2.1–2.3 ppm for SCH₃), and bromine’s deshielding effect on adjacent carbons .

- Mass Spectrometry (MS) : Confirm molecular ion ([M]⁺) and fragmentation patterns (e.g., loss of Br or NO₂ groups) .

- X-ray Crystallography : For unambiguous confirmation, refine single-crystal data using SHELXL (e.g., SHELX-2018/3) to resolve bond lengths and angles .

Q. What are the stability considerations for this compound under standard laboratory conditions?

- Methodological Answer :

- Light Sensitivity : Store in amber vials at –20°C to prevent photodegradation of the nitro and thioether groups.

- Thermal Stability : Avoid prolonged heating >100°C, as the methylsulfanylmethyl group may undergo oxidation to sulfoxide/sulfone derivatives. Monitor decomposition via DSC/TGA .

- Moisture Sensitivity : The bromo group is susceptible to hydrolysis in humid environments; use anhydrous solvents and inert atmospheres for reactions .

Advanced Research Questions

Q. How does the methylsulfanylmethyl group influence the regioselectivity of subsequent reactions (e.g., cross-coupling)?

- Methodological Answer :

- Steric Effects : The bulky SCH₃ group at the ortho position may hinder transmetallation in Suzuki-Miyaura couplings. Optimize using Pd(PPh₃)₄ with high-boiling solvents (toluene, 110°C) and arylboronic acids with electron-withdrawing groups to enhance reactivity .

- Electronic Effects : The electron-donating SCH₃ group activates the benzene ring toward electrophilic substitution but deactivates it toward nucleophilic attack. For Ullmann couplings, use CuI/1,10-phenanthroline in DMF at 120°C .

Q. What computational methods are suitable for predicting reaction pathways involving this compound?

- Methodological Answer :

- DFT Calculations : Use Gaussian 16 with B3LYP/6-31G(d) to model transition states for bromine displacement reactions. Compare activation energies for SN2 vs. radical pathways .

- Molecular Dynamics (MD) : Simulate solvent effects (e.g., DMSO vs. THF) on reaction kinetics using GROMACS, focusing on solvation of the nitro and thioether groups .

Q. How can contradictory data in crystallographic refinement or spectral interpretation be resolved?

- Methodological Answer :

- Crystallography : If SHELXL refinement yields high R-factors (>5%), check for twinning or disorder using PLATON. Re-measure data at higher resolution (e.g., synchrotron sources) .

- Spectral Ambiguity : For overlapping NMR peaks, use 2D techniques (COSY, HSQC) or shift reagents (e.g., Eu(fod)₃) to resolve splitting. Cross-validate with IR (C-Br stretch at 550–600 cm⁻¹) .

Q. What strategies optimize the compound’s use as a precursor in multi-step syntheses?

- Methodological Answer :

- Protection/Deprotection : Protect the nitro group via hydrogenation (H₂/Pd-C) to an amine intermediate, perform subsequent reactions (e.g., acylation), then re-oxidize with KMnO₄/H₂SO₄ .

- Parallel Synthesis : Use combinatorial libraries to screen reactivity with diverse nucleophiles (e.g., Grignard reagents, azides) under microwave-assisted conditions (150°C, 20 min) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.